5beta-Androstane-3beta,17beta-diol
Overview
Description
5beta-Androstane-3beta,17beta-diol is a metabolite of the potent androgen, 5alpha-dihydrotestosterone. It is known for its role in regulating various physiological processes through its interaction with estrogen receptor beta. This compound is a type of steroid hormone and is involved in the modulation of hormonal stress reactivity and other endocrine functions .
Mechanism of Action
Target of Action
5beta-Androstane-3beta,17beta-diol, also known as 3β-Diol, is an endogenous steroid hormone and a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) . The primary target of 3β-Diol is the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
3β-Diol acts as a selective, high-affinity agonist of ERβ . An agonist is a substance that initiates a physiological response when combined with a receptor. The actions of 3β-Diol on the hypothalamo-pituitary–adrenal (HPA) axis are mediated by ERβ which inhibits the paraventricular nucleus (PVN) response to stressors .
Biochemical Pathways
3β-Diol is a metabolite of androgens like DHEA and DHT . It plays a role in the regulation of the HPA axis . The HPA axis is a complex set of direct influences and feedback interactions among the hypothalamus, the pituitary gland, and the adrenal glands . The HPA axis is involved in the neuroendocrine adaptation component of the stress response .
Pharmacokinetics
As a steroid hormone, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The activation of ERβ by 3β-Diol has antiproliferative effects against prostate cancer cells . Through ERβ, 3β-Diol positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . It has been found to have antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects via this action .
Action Environment
The action of 3β-Diol can be influenced by various environmental factors. For example, stress can activate the HPA axis, which is regulated in part by 3β-Diol . Therefore, the efficacy and stability of 3β-Diol could potentially be affected by the stress levels of the individual .
Biochemical Analysis
Biochemical Properties
5beta-Androstane-3beta,17beta-diol interacts with various enzymes, proteins, and other biomolecules. It does not bind to the androgen receptor (AR), but it has been reported to bind to ERα with low nanomolar affinity, with several-fold lower affinity relative to ERβ . It has approximately 3% and 7% of the affinity of estradiol at the ERα and ERβ, respectively .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Through the ERβ, this compound positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . It has been found to have antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects via this action .
Molecular Mechanism
The actions of this compound are mediated by ERβ which inhibits the paraventricular nucleus (PVN) response to stressors . Moreover, activation of the corticotrophin-releasing hormone (CRH) and vasopressin (AVP) promoters has been shown to occur by this compound binding to ERβ .
Metabolic Pathways
This compound is involved in the metabolism of DHT in humans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androstane-3beta,17beta-diol typically involves the reduction of 5alpha-dihydrotestosterone. This process can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic reduction. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using advanced techniques such as continuous flow reactors and high-pressure hydrogenation. These methods allow for the efficient and consistent production of the compound, meeting the demands of pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
5beta-Androstane-3beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Functional groups on the steroid backbone can be substituted with other groups to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
5beta-Androstane-3beta,17beta-diol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: The compound is studied for its role in modulating hormonal pathways and stress responses.
Medicine: Research has shown its potential in regulating prostate growth and other endocrine functions through estrogen receptor beta pathways.
Industry: It is used in the development of pharmaceuticals and as a biochemical marker in various assays
Comparison with Similar Compounds
Similar Compounds
5alpha-Androstane-3alpha,17beta-diol: Another metabolite of dihydrotestosterone, known for its neurosteroid activity.
5alpha-Androstane-3beta,17alpha-diol: A similar compound with slight variations in its hydroxyl group positions, affecting its biological activity
Uniqueness
5beta-Androstane-3beta,17beta-diol is unique due to its specific interaction with estrogen receptor beta, which sets it apart from other androgens that primarily interact with androgen receptors. This unique pathway allows it to modulate different physiological processes, making it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYJHIOYJEBSB-VXZRPZIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312594 | |
Record name | 5beta-Androstane-3beta,17beta-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6038-31-9 | |
Record name | 5β-Androstane-3β,17β-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6038-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5alpha-Androstene-3beta,17beta-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5beta-Androstane-3beta,17beta-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5.ALPHA.-ANDROSTENE-3.BETA.,17.BETA.-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5O0J576TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of testosterone in the rabbit placenta?
A1: Research indicates that rabbit placenta in mid to late gestation exhibits significant 5β-reductase activity, leading to the formation of 5β-reduced metabolites from testosterone. These metabolites include 5β-Androstane-3α,17β-diol, 5β-Androstane-3β,17β-diol, and 17β-hydroxy-5β-androstan-3-one. Notably, estrogen formation was not observed from testosterone in this context [].
Q2: Does the configuration of the A/B-ring junction in androstane derivatives influence their interaction with testosterone 17β-dehydrogenase (NADP+)?
A2: Yes, the configuration of the A/B-ring junction plays a crucial role in the interaction of androstane derivatives with testosterone 17β-dehydrogenase (NADP+). Studies involving a newly discovered testosterone 17β-dehydrogenase (NADP+) from guinea-pig liver demonstrated that both 5α-androstane and 5β-androstane derivatives, including 5β-Androstane-3α,17β-diol and 5β-Androstane-3β,17β-diol, can act as substrates for this enzyme []. This suggests that the enzyme exhibits flexibility in accommodating different A/B-ring junction configurations.
Q3: Can the metabolic profile of testosterone differ in specific tissue types?
A3: Yes, research highlights the tissue-specific nature of testosterone metabolism. For instance, in tissues associated with a keratin-filled cutaneous cyst, an unusual pattern emerged, deviating from the typical 5α-reduced metabolites commonly found in skin. Instead, a significant presence of 5β-reduced steroids, including 5β-Androstane-3β,17β-diol, was observed, indicating a shift in metabolic pathways within this specific tissue environment [].
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